molecular formula C9H13BrN2O B1441629 2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1220017-35-5

2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol

Cat. No.: B1441629
CAS No.: 1220017-35-5
M. Wt: 245.12 g/mol
InChI Key: AKEIEGQLTCSZMP-UHFFFAOYSA-N
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Description

“2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol” is a chemical compound . It is related to 2-Amino-5-bromopyridine, which is a brominated aromatic amine reagent used for the synthesis of polycyclic azaarenes .

Scientific Research Applications

Synthesis and Characterization of Pyridine-Based Compounds

Research into pyridine-based compounds has led to the synthesis of various heterocycles, including derivatives related to 2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol. These compounds are synthesized for their potential applications in medicinal chemistry and materials science. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles from amino esters and phenylisothiocyanate in boiling ethanol showcases the versatility of pyridine derivatives in chemical synthesis (El-Kashef et al., 2010).

Protective Groups in Polymer Chemistry

2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid, facilitating the selective removal post-polymerization. This property is crucial for the development of polymers with specific functional groups, indicating the compound's utility in polymer synthesis and modification processes (Elladiou & Patrickios, 2012).

Metal Complexation and Coordination Chemistry

The compound and its derivatives have been explored for their ability to form complexes with metals such as copper(II) and cadmium(II). These complexes have potential applications in catalysis, environmental remediation, and the development of new materials with unique properties. The formation of Cu(II) complexes from Schiff base ligands derived from this compound demonstrates the compound's role in coordination chemistry (Keypour et al., 2015).

Antihypoxic and Antimicrobial Activities

Derivatives of this compound have been studied for their antihypoxic activity, providing insights into the development of new therapeutic agents. Additionally, the antimicrobial activities of synthesized compounds indicate potential applications in combating bacterial and fungal infections (Gein et al., 2015).

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-2-12(5-6-13)9-4-3-8(10)7-11-9/h3-4,7,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEIEGQLTCSZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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